2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-(4-isothiocyanatophenyl)-6-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2S2/c1-10-2-7-13-14(8-10)19-15(17-13)11-3-5-12(6-4-11)16-9-18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZBSJGNFLWZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377927 | |
| Record name | 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38985-69-2 | |
| Record name | 2-(4-Isothiocyanatophenyl)-6-methylbenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38985-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
High-Pressure Cyclization of p-Toluidine and Sulfur
The benzothiazole scaffold is synthesized via a high-pressure reaction between p-toluidine and elemental sulfur. This method, patented by, involves heating the reactants at 300–450°C under 30–100 atmospheres of pressure for 1–20 minutes . The exothermic reaction generates 2-(4-aminophenyl)-6-methylbenzothiazole as the primary intermediate, with yields up to 63.2% after purification.
Mechanistic Insights :
- Sulfur acts as both a cyclizing agent and oxidizer, facilitating the formation of the thiazole ring.
- The reaction proceeds through a radical mechanism, where sulfur abstracts hydrogen from the methyl group of p-toluidine, enabling cyclization.
- Elevated pressures prevent sulfur sublimation and ensure homogeneous mixing, critical for reproducibility.
Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 300–450°C | Maximizes ring closure |
| Pressure | 30–100 atm | Prevents side reactions |
| p-Toluidine:Sulfur | 6–12 mol : 4 g-atoms | Balances stoichiometry |
| Reaction Time | 1–7 minutes | Minimizes decomposition |
Introduction of the Isothiocyanate Group
Thiophosgenation of the Aminophenyl Intermediate
The aminophenyl intermediate undergoes thiophosgenation to introduce the isothiocyanate (-NCS) group. As detailed in, this involves reacting 2-(4-aminophenyl)-6-methylbenzothiazole with thiophosgene (Cl₂C=S) in anhydrous dichloromethane at 0–5°C for 2–4 hours . The reaction achieves 70–85% conversion to the target compound.
Reaction Conditions :
- Solvent : Dichloromethane (low polarity minimizes side reactions).
- Temperature : 0–5°C (suppresses thiophosgene decomposition).
- Stoichiometry : 1:1.2 amine-to-thiophosgene ratio.
Analytical Validation :
- FT-IR : Peaks at 2215 cm⁻¹ (C≡N stretch) and 1653 cm⁻¹ (C=O) confirm benzothiazole formation. Post-thiophosgenation, a sharp 2050 cm⁻¹ peak (N=C=S stretch) appears.
- ¹H-NMR : The aromatic proton region (δ 7.2–8.4 ppm ) integrates for eight protons, confirming substitution patterns. The methyl group resonates at δ 2.41 ppm .
Alternative Methodologies and Comparative Analysis
One-Pot Synthesis via Sequential Cyclization-Thiophosgenation
A modified one-pot approach combines benzothiazole formation and thiophosgenation in a single reactor. This method, though less common, reduces purification steps but requires precise control of sulfur and thiophosgene stoichiometry to avoid over-oxidation. Pilot studies report 55–60% overall yields , with challenges in isolating intermediates.
Solid-Phase Synthesis for High-Throughput Production
Recent advances employ solid-supported reagents to streamline synthesis. For example, immobilizing thiophosgene on silica gel enables gradual release, improving safety and yield. This method is under development, with preliminary data showing 65% yield and reduced toxicity risks.
Challenges and Mitigation Strategies
Purification of Hydrophobic Intermediates
The hydrophobic nature of benzothiazole derivatives complicates crystallization. Solutions include:
- Gradient recrystallization using ethanol/water mixtures.
- Column chromatography with ethyl acetate/hexane eluents.
Industrial-Scale Production Considerations
Continuous-Flow Reactors for High-Pressure Steps
Adopting continuous-flow systems enhances scalability and safety for high-pressure cyclization. Patent describes a tubular reactor design that achieves 82% yield at 330°C and 30 atm, with a residence time of 7 minutes .
Environmental Impact and Waste Management
- Sulfur recovery : Condensation systems capture unreacted sulfur for reuse.
- Thiophosgene neutralization : Alkaline hydrolysis converts residual Cl₂C=S to non-toxic sulfides.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as primary amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives or carbamates.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Chemical Formula : C₁₅H₁₀N₂S₂
- Molecular Weight : 282.39 g/mol
- Appearance : Powder
- Boiling Point : 459.8 °C at 760 mmHg
- Density : 1.28 g/cm³
These properties contribute to its utility in various applications, particularly in biological assays and drug development.
Biological Applications
1. Anticancer Activity
Research has indicated that derivatives of benzothiazole, including 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole, exhibit significant anticancer properties.
- In a study focusing on T- and B-cell lymphomas, a benzothiazole analog demonstrated improved physicochemical properties while maintaining potency against the α4β1 integrin, a critical target in cancer therapy. The analog showed a low IC₅₀ value of 53 pM, indicating high potency against tumor cells .
- Another study reported the synthesis of various benzothiazole derivatives that exhibited activity against multiple cancer cell lines, including lung and ovarian cancers. The effectiveness of these compounds was evaluated through in vitro assays, highlighting their potential as anticancer agents .
2. Antimicrobial Activity
Benzothiazole derivatives have been noted for their antimicrobial properties.
- Compounds synthesized from benzothiazoles have shown activity against both gram-positive and gram-negative bacteria as well as fungi. For instance, certain derivatives demonstrated efficacy against Candida albicans and Aspergillus niger, suggesting their potential use in treating fungal infections .
Case Studies and Experimental Findings
Several experimental studies have validated the applications of this compound:
- Targeting Integrins in Cancer Therapy :
- Antimicrobial Efficacy :
Mechanism of Action
The mechanism of action of 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole involves its interaction with biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The compound’s molecular targets include cysteine residues in proteins, which are critical for enzyme activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl) benzoates: These compounds share the isothiocyanate group but differ in their alkyl chain length and overall structure.
(4-Isothiocyanatophenyl) pyridine derivatives: These compounds have a pyridine ring instead of a benzothiazole moiety.
Uniqueness
2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole is unique due to its benzothiazole moiety, which imparts distinct chemical and biological properties. The presence of the benzothiazole ring enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Biological Activity
Overview
2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole is an organic compound classified under isothiocyanates. Its structure features an isothiocyanate group (-N=C=S) attached to a phenyl ring, which is further linked to a benzothiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of cancer research and enzyme inhibition.
The biological activity of 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole primarily stems from its ability to interact with biological molecules. The highly reactive isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, notably targeting cysteine residues. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects, including anti-cancer properties and modulation of cellular signaling pathways.
Anticancer Properties
Research indicates that 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| SK-Hep-1 (Liver) | 0.004 |
| MDA-MB-231 (Breast) | 0.012 |
| NUGC-3 (Gastric) | 0.008 |
These findings suggest that the compound may serve as a promising candidate for the development of new anticancer therapies .
Enzyme Inhibition
The compound has also been investigated for its role in inhibiting specific enzymes involved in cancer progression. For example, it has shown potential as an inhibitor of the α4β1 integrin, which is implicated in T-cell and B-cell lymphomas. Studies have reported that modifications to the benzothiazole moiety can enhance the pharmacokinetic properties while maintaining potency against cancerous cells .
Study on T-cell Lymphoma
In a notable study involving T-cell lymphoma models, researchers utilized 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole to evaluate its efficacy in vivo. Tumors expressing α4β1 integrin were implanted in nude mice, and the compound was administered via tail vein injection. Imaging studies showed significant tumor uptake as early as 5 minutes post-injection, persisting for up to 120 hours. This highlights the compound's potential for targeted delivery in cancer therapy .
Antioxidant Properties
Another study explored the antioxidant capabilities of derivatives related to 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole. Compounds were tested for their ability to scavenge reactive oxygen species (ROS), revealing significant activity that could contribute to neuroprotective effects in models of ischemia/reperfusion injury .
Q & A
Q. Crystallographic Analysis :
- X-ray Diffraction : Single-crystal X-ray studies (e.g., using SHELXL) determine bond lengths, angles, and packing interactions. For example, the benzothiazole ring is planar with dihedral angles <5° relative to substituents .
- Data Validation : Use programs like PLATON to check for twinning or disorder, common in aromatic systems .
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNS | |
| Boiling Point | 459.8°C (760 mmHg) | |
| Density | 1.28 g/cm³ | |
| Refractive Index | 1.699 |
Advanced: How are contradictions in crystallographic data resolved during structure determination?
Methodological Answer:
Contradictions often arise from:
Twinning : Common in benzothiazole derivatives due to symmetry. Use TWINABS in SHELX to refine twinned data .
Disorder : Partial occupancy of substituents (e.g., methyl groups). Apply restraints (SHELXL commands: DFIX, SIMU) to stabilize refinement .
Validation Tools : Cross-check with spectroscopic data (e.g., NMR coupling constants vs. X-ray torsion angles) .
Example : In a related benzothiazole derivative, π-π stacking interactions (centroid distance: 3.7 Å) were confirmed via Hirshfeld surface analysis to resolve packing ambiguities .
Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
Substituent Variation : Synthesize analogs with halogens (Cl, F) or methoxy groups at the phenyl ring to assess electronic effects on bioactivity .
Biological Assays :
- Antimicrobial : Broth microdilution (MIC testing) against S. aureus and E. coli .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
Computational Modeling : Docking studies (AutoDock Vina) to predict binding modes with targets like HIV-1 protease or tubulin .
Key Finding : Methyl substitution at C6 enhances lipophilicity, improving membrane permeability in cytotoxicity assays .
Basic: What are the recommended storage conditions and handling precautions?
Methodological Answer:
- Storage : Protect from light in amber glass vials at 2–8°C. Desiccate to prevent hydrolysis of the isothiocyanate group .
- Handling : Use gloves and fume hoods due to potential irritancy (LD data pending; assume toxicity akin to similar benzothiazoles) .
Advanced: How is the compound utilized in experimental labeling or conjugation studies?
Methodological Answer:
The isothiocyanate group (-NCS) reacts with primary amines (e.g., lysine residues in proteins) to form thiourea conjugates:
Reaction Conditions : pH 8.5–9.5 (carbonate buffer), 4°C for 12–16 hours to minimize hydrolysis .
Purification : Size-exclusion chromatography (Sephadex G-25) to remove unreacted compound.
Validation : MALDI-TOF MS to confirm conjugate mass shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
